5-Methyl-2-(trifluoromethoxy)aniline
Description
Academic Significance of Aryl Trifluoromethoxy Moieties in Organic Synthesis and Material Science
The trifluoromethoxy (-OCF3) group has garnered increasing attention in synthetic chemistry due to its unique combination of properties. When attached to an aryl (aromatic ring) system, the -OCF3 moiety acts as one of the most lipophilic substituents available to chemists. nih.gov This high lipophilicity is a critical parameter in the design of bioactive molecules, as it can enhance the molecule's ability to cross cell membranes, thereby improving bioavailability. mdpi.com
In the context of drug discovery and medicinal chemistry, the incorporation of an aryl trifluoromethoxy group is a common strategy to enhance the metabolic stability of a potential drug candidate. mdpi.comharvard.edu The carbon-fluorine bonds are exceptionally strong, making the -OCF3 group resistant to metabolic degradation, which can prolong the therapeutic effect of a drug. mdpi.com Consequently, aryl trifluoromethyl ethers are important components in the development of new pharmaceuticals and agrochemicals. nih.govharvard.edu
Beyond life sciences, these moieties are significant in material science. Introducing fluorine-containing groups like -OCF3 into polymers such as poly(aryl ether ketones) can improve their dielectric properties, making them suitable for advanced electronics and high-frequency communication materials. researchgate.net The thermal stability and chemical resistance conferred by fluorination are also valuable attributes for creating robust, high-performance materials. acs.org The synthesis of molecules containing the aryl-OCF3 bond has been a significant challenge, leading to the development of novel synthetic methods, including silver-mediated cross-coupling reactions of aryl stannanes and aryl boronic acids. harvard.edu
Overview of Fluorine Chemistry in Aromatic Systems and its Impact on Molecular Properties
The introduction of fluorine or fluorine-containing groups into an aromatic system dramatically alters the molecule's physical and chemical properties. numberanalytics.com Fluorine is the most electronegative element, and as a substituent, it exerts a powerful electron-withdrawing inductive effect on the aromatic ring. mdpi.comnumberanalytics.com This withdrawal of electron density can decrease the ring's reactivity towards electrophilic substitution reactions. numberanalytics.com
The electronic effects of fluorine substitution also influence the molecule's frontier molecular orbitals, often lowering the energy of the Highest Occupied Molecular Orbital (HOMO) and raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can increase the molecule's stability. numberanalytics.com This enhanced stability is a key reason why fluorinated aromatics often exhibit increased resistance to oxidation and other degradation pathways. numberanalytics.com
Positional Isomerism in Substituted Trifluoromethoxyanilines and its Chemical Implications
Positional isomerism occurs when compounds have the same molecular formula and the same carbon skeleton, but differ in the position of a substituent group on that skeleton. creative-chemistry.org.uklibretexts.org In the case of substituted trifluoromethoxyanilines, isomers are molecules where the methyl (-CH3), amino (-NH2), and trifluoromethoxy (-OCF3) groups are located at different positions on the benzene (B151609) ring.
Furthermore, positional isomerism directly impacts the physical properties of the compounds. Differences in molecular symmetry and the potential for intermolecular interactions (like hydrogen bonding involving the -NH2 group) lead to distinct melting points, boiling points, and solubilities for each isomer. The arrangement of substituents affects how the molecules pack in a solid-state crystal lattice, which can result in different crystal structures and physical characteristics. rsc.org A comparison of several isomers related to 5-Methyl-2-(trifluoromethoxy)aniline highlights these differences.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|---|---|
| 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 sigmaaldrich.com | C₈H₈F₃NO sigmaaldrich.com | 191.15 sigmaaldrich.com | Solid cymitquimica.com | 58-60 chemicalbook.com | - | |
| 2-Methyl-5-(trifluoromethyl)aniline | 25449-96-1 chemimpex.com | C₈H₈F₃N chemimpex.com | 175.15 chemimpex.com | Powder/Lump chemimpex.com | 38-42 chemimpex.com | 74 @ 8 mmHg chemimpex.com | |
| 4-(Trifluoromethoxy)aniline (B150132) | 461-82-5 sigmaaldrich.com | C₇H₆F₃NO sigmaaldrich.com | 177.12 sigmaaldrich.com | Liquid sigmaaldrich.com | - | 73-75 @ 10 mmHg sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-3-7(6(12)4-5)13-8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWQECYURRPKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276352 | |
| Record name | 5-Methyl-2-(trifluoromethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151276-15-2 | |
| Record name | 5-Methyl-2-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151276-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-(trifluoromethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.
Proton (¹H-NMR) Analysis for Chemical Environment and Spin Coupling
The ¹H-NMR spectrum of 5-Methyl-2-(trifluoromethoxy)aniline is anticipated to display distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing nature of the substituents on the benzene (B151609) ring.
The aromatic region would likely show three distinct signals for the protons at positions 3, 4, and 6. The proton at position 6, being ortho to the electron-donating amino group, would likely appear at the most upfield position. The protons at positions 3 and 4 would exhibit spin-spin coupling, leading to characteristic splitting patterns (e.g., doublets or multiplets) that help in their assignment. The methyl group (at position 5) would present as a singlet in the upfield region of the spectrum. The amine (-NH₂) protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.
Interactive Data Table: Predicted ¹H-NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-3 | 6.8 - 7.2 | d | 7.0 - 9.0 |
| H-4 | 6.7 - 7.1 | dd | 7.0 - 9.0, 1.5 - 2.5 |
| H-6 | 6.6 - 7.0 | d | 1.5 - 2.5 |
| CH₃ | 2.2 - 2.4 | s | - |
| NH₂ | 3.5 - 4.5 | br s | - |
Carbon-13 (¹³C-NMR) Analysis for Carbon Framework
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the trifluoromethoxy group (C-2) would be significantly affected by the electronegative fluorine atoms. The carbon of the methyl group will appear at a characteristic upfield chemical shift. The trifluoromethoxy carbon itself will exhibit a quartet in the proton-coupled ¹³C-NMR spectrum due to coupling with the three fluorine atoms.
Interactive Data Table: Predicted ¹³C-NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (C-NH₂) | 140 - 150 |
| C-2 (C-OCF₃) | 135 - 145 (q) |
| C-3 | 115 - 125 |
| C-4 | 125 - 135 |
| C-5 (C-CH₃) | 130 - 140 |
| C-6 | 110 - 120 |
| CH₃ | 20 - 25 |
| OCF₃ | 120 - 125 (q, ¹JCF ≈ 250-260 Hz) |
Fluorine-19 (¹⁹F-NMR) for Trifluoromethoxy Group Probing
¹⁹F-NMR is a highly sensitive technique for probing fluorine-containing functional groups. For this compound, the ¹⁹F-NMR spectrum is expected to show a single sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal provides a sensitive measure of the electronic environment around the -OCF₃ group. Based on data for similar aromatic trifluoromethoxy compounds, the chemical shift is anticipated to be in the range of -58 to -60 ppm relative to a standard such as CFCl₃.
Two-Dimensional (2D) NMR Methodologies (e.g., HSQC, HMBC) for Signal Assignment and Connectivity
Two-dimensional NMR techniques are crucial for the unambiguous assignment of proton and carbon signals and for establishing the connectivity within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the aromatic ring and the methyl group to their corresponding carbon signals in the ¹³C-NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart. HMBC is invaluable for piecing together the molecular structure. For instance, correlations would be expected between the methyl protons and the carbons at positions 4, 5, and 6 of the aromatic ring. Similarly, correlations from the aromatic protons to neighboring carbons would confirm their positions relative to the substituents.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination and Elemental Composition
HR-MS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. For this compound (C₈H₈F₃NO), the exact mass can be calculated and compared with the experimentally determined value to confirm the elemental composition with a high degree of confidence.
Interactive Data Table: Predicted HR-MS Data
| Ion | Calculated m/z |
| [M+H]⁺ | 192.0631 |
| [M+Na]⁺ | 214.0450 |
| [M-H]⁻ | 190.0485 |
Based on a comprehensive search of scientific literature and chemical databases, it has been determined that the specific experimental data required to fully detail the advanced spectroscopic and crystallographic characterization of This compound is not publicly available.
The requested sections on Fourier Transform Infrared (FT-IR) Spectroscopy, Fourier Transform Raman (FT-Raman) Spectroscopy, and X-ray Diffraction (XRD) Crystallography necessitate access to peer-reviewed research articles or database entries containing specific measurements for this exact compound. These include vibrational mode frequencies, single-crystal X-ray analysis data, molecular geometry, dihedral angles, and crystal packing parameters.
Current searches have yielded no such specific data for this compound. While information exists for related isomers and analogous compounds, such as 2-Methoxy-5-(trifluoromethyl)aniline or other substituted anilines, it is scientifically inappropriate to extrapolate or substitute this data. Doing so would misrepresent the unique chemical and physical properties of the target molecule.
Consequently, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline without the foundational experimental research being available in the public domain.
X-ray Diffraction (XRD) Crystallography
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions
A comprehensive understanding of the supramolecular architecture of crystalline solids is crucial for predicting and controlling their physicochemical properties. Hirshfeld surface analysis has emerged as a powerful tool for the visualization and quantification of intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing detailed insights into the nature and prevalence of various non-covalent contacts, such as hydrogen bonds, C-H...π interactions, and halogen bonds.
As of the current literature survey, a specific single-crystal X-ray diffraction study and subsequent Hirshfeld surface analysis for this compound has not been reported. Crystallographic data is a prerequisite for generating Hirshfeld surfaces and performing a quantitative analysis of the intermolecular interactions.
However, based on the functional groups present in the this compound molecule—namely the amine (-NH2), methyl (-CH3), and trifluoromethoxy (-OCF3) groups—a qualitative prediction of the potential intermolecular interactions can be made. The amine group can act as a hydrogen bond donor, while the oxygen and fluorine atoms of the trifluoromethoxy group can serve as hydrogen bond acceptors. Therefore, N-H...O and N-H...F hydrogen bonds are likely to be significant contributors to the crystal packing.
Furthermore, the presence of the aromatic ring allows for the possibility of C-H...π interactions, where a C-H bond from a neighboring molecule interacts with the π-electron system of the benzene ring. The trifluoromethoxy group, with its three fluorine atoms, could also participate in halogen bonding, although this is generally a weaker interaction.
For illustrative purposes, the types of data that would be generated from a Hirshfeld surface analysis are presented in the tables below. These tables are templates and would be populated with specific quantitative data upon the availability of a crystallographic study for this compound.
Table 1: Predicted Intermolecular Contacts and Their Percentage Contributions to the Hirshfeld Surface Area for this compound.
| Interaction Type | Donor Atom | Acceptor Atom/Group | Predicted Contribution (%) |
| Hydrogen Bond | N-H | O (Trifluoromethoxy) | Data Not Available |
| Hydrogen Bond | N-H | F (Trifluoromethoxy) | Data Not Available |
| C-H...π Interaction | C-H | Aromatic Ring | Data Not Available |
| Halogen Bond | C-F | N/O | Data Not Available |
| Van der Waals | H...H | Data Not Available | |
| Van der Waals | C...H | Data Not Available | |
| Van der Waals | F...F | Data Not Available |
Table 2: Quantitative Details of Predicted Key Intermolecular Interactions for this compound.
| Interaction | d(D...A) (Å) | d(H...A) (Å) | ∠D-H...A (°) |
| N-H...O | Data Not Available | Data Not Available | Data Not Available |
| N-H...F | Data Not Available | Data Not Available | Data Not Available |
| C-H...π | Data Not Available | Data Not Available | Data Not Available |
The detailed research findings from a Hirshfeld surface analysis would provide a deeper understanding of the solid-state structure of this compound, which is fundamental for materials science and drug design. The quantitative data from such an analysis would allow for a direct comparison with structurally related compounds, contributing to the broader knowledge of crystal engineering.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 5-Methyl-2-(trifluoromethoxy)aniline, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide deep insights into its fundamental properties.
Geometry Optimization and Determination of Equilibrium StructuresThe first step in a computational study is geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. The optimization yields key structural parameters. For related aniline (B41778) derivatives, theoretical calculations have been shown to provide bond lengths and angles that are in good agreement with experimental data obtained from techniques like X-ray crystallography. A theoretical study on halo-aniline derivatives, for instance, demonstrated the reliability of the B3LYP/6-311++G(d,p) level of theory for calculating such parameters.asianpubs.org
A complete geometry optimization of this compound would produce a data table similar to the hypothetical one below.
Table 1: Hypothetical Optimized Geometrical Parameters This table is for illustrative purposes only, as specific data for this compound is not available.
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | C-N | Value |
| C-O | Value | |
| O-CF3 | Value | |
| C-C (ring avg.) | Value | |
| C-CH3 | Value | |
| N-H | Value | |
| Bond Angle | C-N-H | Value |
| C-C-N | Value | |
| C-O-C(F3) | Value | |
| H-N-H | Value |
Electronic Structure Analysis and Molecular Orbital Calculations (e.g., HOMO-LUMO Energy Gap)DFT is used to calculate the energies and shapes of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For similar trifluoromethyl-substituted anilines, DFT has been used to perform detailed analyses of these frontier orbitals.researchgate.net
Table 2: Hypothetical Electronic Properties This table is for illustrative purposes only, as specific data for this compound is not available.
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
| Ionization Potential (I ≈ -E_HOMO) | Value |
| Electron Affinity (A ≈ -E_LUMO) | Value |
Prediction of Vibrational Wavenumbers and Comparison with Experimental SpectraComputational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By calculating these frequencies and their intensities, a theoretical spectrum can be generated. Comparing the calculated spectrum with an experimental one allows for the precise assignment of vibrational modes (stretching, bending, etc.) to specific bonds or functional groups. Theoretical studies on related compounds like 2-chloro-5-methylaniline (B1583412) have shown excellent agreement between calculated (using the B3LYP method) and experimental vibrational frequencies after applying appropriate scaling factors.core.ac.uk
Table 3: Hypothetical Vibrational Frequencies and Assignments This table is for illustrative purposes only, as specific data for this compound is not available.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) stretch | Value | Value | Amino group |
| ν(C-H) stretch | Value | Value | Aromatic/Methyl C-H |
| ν(C=C) stretch | Value | Value | Aromatic ring |
| ν(C-F) stretch | Value | Value | Trifluoromethoxy group |
| ν(C-O) stretch | Value | Value | Trifluoromethoxy group |
| β(N-H) bend | Value | Value | Amino group |
Frontier Molecular Orbital (FMO) Theory for Chemical Reactivity and Electrophilic/Nucleophilic Sites
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). pku.edu.cn The shapes and energies of the HOMO and LUMO, calculated via DFT, can predict the most likely sites for electrophilic and nucleophilic attack on this compound. The HOMO is typically distributed over the electron-rich parts of the molecule, such as the aniline ring and the nitrogen atom, indicating where the molecule is most likely to react as a nucleophile. Conversely, the LUMO distribution highlights the regions most susceptible to receiving electrons, or reacting as an electrophile.
Quantum Chemical Charge Analysis
Quantum chemical methods are used to calculate the partial atomic charges on each atom in a molecule. Techniques like Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide insights into the charge distribution and electron delocalization within the molecule. This information complements the MEP map by quantifying the charge at each atomic center. For aniline derivatives, charge analysis has been used to understand the effects of different substituents on the electron density of the aromatic ring and the amino group. thaiscience.infotsijournals.com
Table 4: Hypothetical Mulliken Atomic Charges This table is for illustrative purposes only, as specific data for this compound is not available.
| Atom | Atomic Charge (a.u.) |
|---|---|
| N | Value |
| O | Value |
| C (attached to N) | Value |
| C (attached to O) | Value |
| C (attached to CH3) | Value |
| F (average) | Value |
Natural Bonding Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. periodicodimineralogia.itmaterialsciencejournal.org It interprets the electronic wavefunction in terms of localized Lewis-type orbitals (bonds and lone pairs) and non-Lewis-type orbitals (antibonding and Rydberg orbitals). This analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability. materialsciencejournal.orgwisc.edu
The stability of a molecule arises from these donor-acceptor interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions can be estimated using second-order perturbation theory, which calculates the stabilization energy E(2). wisc.edu A larger E(2) value indicates a more significant interaction. materialsciencejournal.org
In this compound, several key ICT interactions are expected:
n(N) → π(C-C):* The most significant interaction typically involves the delocalization of the nitrogen atom's lone pair (n) into the antibonding π* orbitals of the aromatic ring. This interaction is fundamental to the electronic properties of anilines and is enhanced by electron-withdrawing groups.
n(O) → σ(C-F):* The lone pairs on the oxygen atom of the trifluoromethoxy group can interact with the antibonding σ* orbitals of the C-F bonds.
σ(C-H) → π(C-C):* Hyperconjugation from the C-H bonds of the methyl group into the aromatic ring's π* system also contributes to stability.
The presence of the electron-withdrawing -OCF₃ group would likely enhance the n(N) → π*(ring) delocalization, pulling electron density from the amino group and stabilizing the system. materialsciencejournal.org
Table 2: Principal NBO Donor-Acceptor Interactions in this compound Note: This table is illustrative and lists expected interactions. Actual stabilization energies require specific quantum chemical calculations.
| Donor Orbital (Filled) | Acceptor Orbital (Vacant) | Type of Interaction | Expected Significance |
| n(N) | π(C1-C6) | Lone Pair → Ring Antibond | High |
| n(O) | σ(C2-N) | Lone Pair → Vicinal Antibond | Moderate |
| σ(C5-H) | π(C1-C6) | Hyperconjugation | Moderate |
| n(F) | σ(C-O) | Lone Pair → Vicinal Antibond | Low |
Conformational Analysis and Inversion Barriers of the Amino Group
The conformation of anilines is characterized by the degree of pyramidalization of the amino group and its orientation relative to the aromatic ring. afit.edu Unlike a perfectly planar structure, the -NH₂ group in aniline is slightly pyramidal, and it can undergo an inversion process, similar to ammonia. The energy required for this is the inversion barrier. uisek.edu.ec The rotation of the amino group around the C-N bond constitutes another potential energy barrier. uisek.edu.ec
Substituents on the ring significantly affect both the rotational and inversion barriers. Electron-withdrawing groups tend to decrease the C-N bond length and favor a more planar conformation to enhance resonance, thereby lowering the inversion barrier. afit.edu Conversely, electron-donating groups increase the pyramidal character of the amino group and raise the inversion barrier. afit.edu In this compound, the strong electron-withdrawing -OCF₃ group at the ortho position would promote planarity, while the electron-donating methyl group at the meta position would have a lesser, opposing effect. The net result is a complex potential energy surface for the amino group's motion. uisek.edu.ec
The geometry of the amino group relative to the aromatic ring is quantified by the H-N-H plane's dihedral angle with respect to the plane of the benzene (B151609) ring. nih.gov In aniline, this out-of-plane angle is approximately 37-46 degrees. afit.eduresearchgate.net
This angle is a sensitive indicator of substituent effects. Electron-withdrawing substituents, especially at the ortho and para positions, promote quinoid-like resonance structures, which are more planar. afit.edu This leads to a smaller dihedral angle. Electron-donating groups have the opposite effect, increasing the pyramidalization and the dihedral angle. afit.edu For this compound, the ortho -OCF₃ group would strongly favor a smaller dihedral angle to maximize the delocalization of the nitrogen lone pair into the ring. The meta -CH₃ group's influence would be primarily inductive and less pronounced on the dihedral angle compared to the ortho substituent's resonance effect. Therefore, the dihedral angle for this molecule is expected to be smaller than that of unsubstituted aniline.
Substituent Effects on Electronic, Spectroscopic, and Conformational Properties
The properties of this compound are dictated by the interplay of its three functional groups: the activating amino and methyl groups, and the deactivating trifluoromethoxy group.
Electronic Properties: The combination of an electron-donating group (-NH₂) and a strong electron-withdrawing group (-OCF₃) on the same ring system creates a "push-pull" effect. This can lead to a smaller HOMO-LUMO energy gap, which influences the molecule's chemical reactivity and polarizability. nih.gov
Spectroscopic Properties: Substituents significantly affect the electronic absorption spectra. jocpr.com The intramolecular charge transfer character, enhanced by the push-pull system, often results in a shift of the absorption maximum to longer wavelengths (a bathochromic shift) compared to aniline or toluene. jocpr.comorientjchem.org The specific solvent can also influence these spectral bands. orientjchem.org
Conformational Properties: As discussed previously, the substituents have a direct impact on the C-N bond length, the pyramidalization of the amino group (dihedral angle), and the energy barriers for its inversion and rotation. afit.edu The ortho -OCF₃ group is expected to be the dominant factor in promoting a more planar conformation compared to aniline. afit.edu
Calculation of Thermodynamic Parameters
Quantum chemical calculations can be employed to determine various thermodynamic properties of a molecule, such as the standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f). acs.org These parameters are calculated using statistical mechanics based on the vibrational frequencies and structural data obtained from optimized molecular geometry calculations (e.g., using DFT methods). researchgate.netacs.org
By calculating the Gibbs free energy for a reaction, one can predict whether the formation of the compound from its reactants is spontaneous under standard conditions. acs.org For this compound, theoretical calculations could determine its thermodynamic stability relative to other isomers or related compounds. The change in these thermodynamic properties with temperature can also be modeled, providing a comprehensive understanding of the compound's behavior under various thermal conditions. acs.org
Chemical Reactivity and Functional Group Transformations
Reactivity of the Amino Group
The amino group of 5-Methyl-2-(trifluoromethoxy)aniline is a key site for a variety of chemical transformations. Its nucleophilicity allows for reactions with electrophiles, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.
The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. nih.govnanobioletters.com This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov Schiff bases are versatile intermediates in organic synthesis and are known for their wide range of biological activities. nanobioletters.com
The formation of Schiff bases from aniline (B41778) derivatives is a well-established synthetic methodology. derpharmachemica.com The reaction is often catalyzed by an acid and can be driven to completion by the removal of water. The resulting imine contains a carbon-nitrogen double bond (-C=N-), which can be further modified, for instance, through reduction to form secondary amines.
Research has shown that Schiff bases derived from various substituted anilines and aldehydes can be synthesized and characterized using techniques such as FT-IR, NMR, and mass spectrometry. nanobioletters.com For example, the reaction of 3-bromo-4-methyl aniline with different aldehydes has been reported to yield the corresponding Schiff bases, which were then screened for antimicrobial activity. nanobioletters.com
Below is an interactive data table summarizing the synthesis of various Schiff bases from substituted anilines.
The amino group of this compound can be acylated to form amides. This reaction is fundamental in organic synthesis and is often employed to protect the amino group during multi-step synthetic sequences. Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents.
N-protection is crucial to prevent unwanted side reactions of the amino group. A variety of protecting groups are available, such as acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). mdpi.com The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. For instance, the Boc group is typically removed under acidic conditions, while the Cbz group is cleaved by hydrogenolysis.
The synthesis of N-trifluoromethyl amides from carboxylic acids has been reported, highlighting the importance of amide bond formation in introducing specific functionalities. nih.gov
The following table provides examples of N-protected aminomethylphosphonium salts synthesized from various amide-type substrates, demonstrating different protection strategies.
N-alkylation of anilines, including derivatives like this compound, leads to the formation of secondary or tertiary amines. Reductive alkylation is a common method where the aniline is first reacted with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ. google.com This process can be catalyzed by platinum metal catalysts. google.com
Another approach involves the direct N-alkylation of amines with alcohols, which is considered a more environmentally friendly method. This can be catalyzed by transition metal complexes, such as those of iridium and ruthenium. acs.orgnih.gov These reactions often proceed via a "borrowing hydrogen" mechanism.
The choice of alkylating agent and reaction conditions can influence the degree of alkylation. For instance, using a large excess of the alkylating agent can favor the formation of the tertiary amine.
A study on the N-alkylation of aniline with various benzyl alcohol derivatives catalyzed by an NHC-Ir(III) complex yielded the corresponding N-benzylaniline products in good yields. nih.gov
Reactivity at the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic attack, and the regioselectivity of these reactions is influenced by the directing effects of the existing substituents.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org The substituents on the benzene (B151609) ring determine the rate and regioselectivity of the substitution. vanderbilt.edu The amino group (-NH2) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.orgvanderbilt.edu The methyl group (-CH3) is also an activating, ortho-, para-directing group. In contrast, the trifluoromethoxy group (-OCF3) is a deactivating group due to the strong electron-withdrawing inductive effect of the fluorine atoms, and it is generally considered a meta-director.
In this compound, the powerful activating and ortho-, para-directing effect of the amino group is expected to dominate. Therefore, incoming electrophiles are predicted to substitute at the positions ortho and para to the amino group, which are positions 4 and 6. However, the steric hindrance from the adjacent trifluoromethoxy group at position 2 might disfavor substitution at position 6. The methyl group at position 5 further complicates the regioselectivity.
Theoretical studies using computational methods can help predict the most likely sites of electrophilic attack by analyzing the electron density distribution and the stability of the intermediate carbocations (sigma complexes).
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org
The amino group, particularly after conversion to a more effective DMG such as an amide or a tertiary amine, can direct lithiation to the adjacent ortho position. wikipedia.org In the case of this compound, if the amino group acts as the primary DMG, lithiation would be expected to occur at the C6 position. However, the trifluoromethoxy group could also potentially direct metalation, although it is a weaker directing group compared to a protected amino group. The interplay between the directing capabilities of the substituents and the steric environment around the aromatic ring would determine the outcome of the reaction.
The general principle of DoM involves the coordination of the organolithium reagent to the heteroatom of the DMG, which positions the base for deprotonation of the nearby ortho proton. wikipedia.orgbaranlab.org
This table outlines the relative directing ability of common functional groups in directed ortho-metalation.
Transformations Involving the Trifluoromethoxy Group (OCF3)
The trifluoromethoxy (OCF3) group is a unique and increasingly important functional group in medicinal chemistry and materials science. Its electronic properties and metabolic stability make it a desirable substituent in the design of novel molecules. This section will delve into the stability and chemical transformations of the OCF3 moiety, with a particular focus on its behavior in aromatic systems like this compound.
Stability and Chemical Transformations of the OCF3 Moiety
The trifluoromethoxy group is renowned for its high stability, which is largely attributed to the strength of the carbon-fluorine bonds. mdpi.com This inherent stability makes the OCF3 group resistant to many chemical transformations and metabolic degradation, a desirable trait in the development of pharmaceuticals. mdpi.com The electron-withdrawing nature of the fluorine atoms also contributes to the group's robustness.
Despite its general stability, the OCF3 group is not entirely inert. Research has shown that under specific conditions, it can undergo transformations. One notable example is the intramolecular migration of an OCF3 group in N-aryl-N-hydroxylamine derivatives. This reaction proceeds through a thermally induced heterolytic cleavage of the N-OCF3 bond, leading to the formation of ortho-trifluoromethoxylated aniline derivatives. researchgate.netnih.gov This transformation underscores that the OCF3 moiety can be induced to react, although it often requires specific functionalities within the molecule to facilitate the process.
While direct chemical transformations of the OCF3 group on an aromatic ring are not commonly reported due to its stability, the following table summarizes the known reactivity profile of the OCF3 group in a broader context:
Interactive Data Table: Reactivity of the Trifluoromethoxy (OCF3) Group
| Reaction Type | Reagents and Conditions | Outcome | Applicability to this compound |
| Intramolecular Migration | Thermal (e.g., 120 °C in MeNO2) in N-aryl-N-hydroxyacetamide derivatives | Migration of the OCF3 group to the ortho position of the aniline ring. nih.gov | Not directly applicable as the starting material is not an N-hydroxyacetamide derivative. However, it demonstrates the potential for OCF3 group mobility under specific conditions. |
| General Stability | Resistant to many common synthetic reagents | The OCF3 group typically remains intact during various chemical modifications of other parts of the molecule. mdpi.com | The OCF3 group in this compound is expected to be stable under a wide range of reaction conditions, allowing for functionalization of the aniline and methyl groups. |
General Principles of C-F Bond Activation in Aromatic Systems
The activation of carbon-fluorine bonds is a significant challenge in organic chemistry due to their high bond dissociation energy. researchgate.net However, various strategies have been developed to achieve this, primarily focusing on the use of transition metal catalysts and other reactive species. These principles are broadly applicable to fluoroaromatic compounds and provide a framework for understanding the potential reactivity of the C-F bonds within the OCF3 group of this compound.
Transition metal complexes, particularly those of palladium and nickel, have been shown to catalyze the cleavage of C-F bonds in fluoroaromatics, enabling cross-coupling reactions. mdpi.com The mechanism often involves the oxidative addition of the C-F bond to the metal center. mdpi.com Additionally, metalloenzymes have been shown to mediate the cleavage of C-F bonds in fluoroaromatic compounds. nih.govrsc.org
Visible light photoredox catalysis has also emerged as a powerful tool for C-F bond cleavage under mild conditions. nih.gov This method often involves the generation of radical intermediates that can facilitate the breaking of the strong C-F bond.
The following table outlines some general approaches for C-F bond activation in aromatic systems:
Interactive Data Table: General Methods for Aromatic C-F Bond Activation
| Activation Method | Catalyst/Reagent | General Mechanism | Potential Relevance to this compound |
| Transition Metal Catalysis | Palladium or Nickel complexes | Oxidative addition of the C-F bond to the metal center, followed by reductive elimination to form new C-C or C-heteroatom bonds. mdpi.com | While challenging due to the stability of the OCF3 group, catalytic systems could potentially be developed to selectively activate one of the C-F bonds. |
| Metalloenzyme Catalysis | Heme-dependent and non-heme oxygenases | Enzymatic hydroxylation or other transformations that lead to the cleavage of the C-F bond. nih.gov | Biocatalytic approaches could offer a mild and selective method for transforming the OCF3 group, although specific enzymes for this substrate are not yet identified. |
| Photoredox Catalysis | Organic dyes or metal complexes with visible light | Generation of radical anions or other reactive species that can induce C-F bond cleavage. nih.gov | This method could provide a pathway for the functionalization of the OCF3 group under mild conditions, potentially leading to novel derivatives. |
Applications in Advanced Materials and Agrochemical Building Blocks
A Versatile Building Block in Chemical Synthesis
5-Methyl-2-(trifluoromethoxy)aniline serves as a crucial starting material, or intermediate, in the creation of more complex molecules. Its chemical structure allows it to be a foundational component for a variety of advanced substances.
A Precursor for Novel Functional Materials
While specific research detailing the direct application of this compound in the synthesis of novel functional materials is not extensively documented in publicly available literature, the properties of trifluoromethoxylated aromatic compounds suggest their potential use in creating advanced polymers and liquid crystals. The introduction of the trifluoromethoxy group into a molecule can significantly alter its electronic and physical properties, which is a key consideration in the design of new materials.
An Essential Component in Agrochemical Development
In the field of agricultural science, aniline (B41778) derivatives containing trifluoromethoxy groups are recognized for their role as key building blocks in the synthesis of new active ingredients for crop protection. nih.gov The presence of the trifluoromethoxy group can enhance the biological efficacy and metabolic stability of these active ingredients. nih.gov
Fine-Tuning Molecular Properties with Trifluoromethoxy Substitution
Enhancing Lipophilicity and Influencing Polarity
The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal and agricultural chemistry. mdpi.com Lipophilicity, or the ability of a compound to dissolve in fats and oils, is a critical factor for the effectiveness of agrochemicals, as it influences their uptake and transport within a plant or pest. nih.gov The high lipophilicity of the -OCF₃ group, as indicated by its positive Hansch π parameter, helps to improve the penetration of active ingredients through biological membranes. mdpi.com
| Substituent | Hansch π Parameter |
| -H | 0.00 |
| -CH₃ | 0.56 |
| -OCH₃ | -0.02 |
| -OCF₃ | 1.04 |
| -CF₃ | 0.88 |
This table illustrates the relative lipophilicity of the trifluoromethoxy group compared to other common substituents.
Impact on Electronic and Steric Effects
The trifluoromethoxy group significantly influences the electronic properties of the aromatic ring in this compound. It is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This electronic effect can impact the reactivity of the molecule and its interactions with biological targets. mdpi.com Despite the oxygen atom's lone pairs having the potential for electron donation through resonance, the strong inductive pull of the fluorine atoms dominates, making the aromatic ring electron-poor. nih.govreddit.com
From a steric perspective, the trifluoromethoxy group is bulkier than a methyl or methoxy (B1213986) group, which can influence how a molecule fits into the active site of an enzyme or receptor. mdpi.com This steric hindrance can also contribute to increased metabolic stability by shielding the molecule from enzymatic degradation. mdpi.com
Modulating Molecular Conformation
Information regarding "this compound" is not publicly available.
Following a thorough search of scientific databases, patent archives, and chemical literature, no specific information was found regarding the applications of the chemical compound This compound (CAS Number: 877353-23-4) in advanced materials or as an agrochemical building block in non-biological contexts.
The performed searches yielded results for structurally related but distinct compounds, such as isomers or analogues containing trifluoromethyl groups instead of trifluoromethoxy groups. However, no detailed research findings, synthesis applications, or data pertaining to the specific, non-biological use of this compound could be retrieved.
This lack of available data prevents the creation of a scientifically accurate article detailing its role in advanced chemical synthesis as requested. The compound may be a highly specialized or recently developed intermediate with applications that are not yet documented in publicly accessible sources.
Q & A
Basic: What are the standard synthetic routes for 5-Methyl-2-(trifluoromethoxy)aniline?
Answer:
A common method involves reductive amination or catalytic hydrogenation. For example, N-Benzyl-5-methyl-2-(trifluoromethyl)aniline was synthesized via a Pd-catalyzed reaction using 5-methyl-2-(trifluoromethyl)aniline, benzaldehyde, and NaBH₄ in acetic acid (AcOH) at ambient conditions. Purification by silica gel column chromatography (Et₂O:petroleum ether, 1:9 v/v) yielded 87% of the product . Key steps include:
- Reagents : Benzaldehyde (1.3 equiv), NaBH₄ (1.04 equiv), AcOH solvent.
- Conditions : Ambient temperature, 3-hour reaction time.
- Catalyst : Pd-based systems (e.g., tetrakis(triphenylphosphine)palladium) enhance efficiency .
Advanced: How can para-selective C–H functionalization be achieved in derivatives of this compound?
Answer:
Para-selective C–H olefination is feasible using Pd/S,O-ligand catalysis . For instance, a Pd-catalyzed reaction with toluene/ethanol/water solvent systems at 110°C achieved para-substitution in trifluoromethyl-aniline derivatives. Key factors:
- Ligand design : S,O-ligands direct regioselectivity by stabilizing transition states.
- Reaction optimization : Elevated temperatures (110°C) and nitrogen atmospheres improve yields (up to 98%) .
- Substrate scope : Electron-withdrawing groups (e.g., trifluoromethoxy) enhance para-selectivity due to electronic effects .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Answer:
- LCMS : Confirms molecular ion peaks (e.g., m/z 307 [M+H]⁺ for related derivatives) .
- HPLC : Retention time analysis (e.g., 0.99 minutes under SQD-AA05 conditions) .
- Exact mass spectrometry : Validates molecular formula (e.g., m/z 227.046151 for trifluoromethoxy-aniline metabolites) .
- NMR : Assigns substituent positions (e.g., methyl and trifluoromethoxy groups on the benzene ring) .
Advanced: How does the trifluoromethoxy group influence the stability and reactivity of this compound?
Answer:
The trifluoromethoxy (-OCF₃) group:
- Electronic effects : Strong electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative stability .
- Steric effects : Bulky substituents can hinder para-substitution unless directed by catalysts .
- Bioactivity : Increases lipophilicity, improving membrane permeability in drug candidates .
Contradictions in reactivity (e.g., nitro vs. trifluoromethoxy analogs) require comparative DFT studies to resolve .
Application: How is this compound utilized in medicinal chemistry?
Answer:
- Drug precursor : Serves as a scaffold for bioactive molecules, such as tricyclic indolines with cytotoxic activity .
- Lipophilicity modulation : The trifluoromethoxy group enhances pharmacokinetic properties (e.g., blood-brain barrier penetration) .
- Green chemistry : Used in sustainable processes, such as solvent-free methylation reactions, reducing hazardous waste .
Data Contradiction: How should researchers address conflicting reports on reaction yields or regioselectivity?
Answer:
- Variable control : Optimize catalyst loading (e.g., 1–5 mol% Pd), temperature (80–110°C), and solvent polarity .
- Mechanistic studies : Use kinetic isotope effects (KIEs) or Hammett plots to elucidate electronic vs. steric contributions .
- Comparative analysis : Benchmark against structurally similar compounds (e.g., 4-(trifluoromethoxy)aniline derivatives) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
